N-(6-Amino-3-(cyclopropylmethyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pentanamide N-(6-Amino-3-(cyclopropylmethyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pentanamide
Brand Name: Vulcanchem
CAS No.: 143148-56-5
VCID: VC0115777
InChI: InChI=1S/C14H22N4O3/c1-3-4-5-10(19)16-11-12(15)17(2)14(21)18(13(11)20)8-9-6-7-9/h9H,3-8,15H2,1-2H3,(H,16,19)
SMILES: CCCCC(=O)NC1=C(N(C(=O)N(C1=O)CC2CC2)C)N
Molecular Formula: C14H22N4O3
Molecular Weight: 294.355

N-(6-Amino-3-(cyclopropylmethyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pentanamide

CAS No.: 143148-56-5

Cat. No.: VC0115777

Molecular Formula: C14H22N4O3

Molecular Weight: 294.355

* For research use only. Not for human or veterinary use.

N-(6-Amino-3-(cyclopropylmethyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pentanamide - 143148-56-5

Specification

CAS No. 143148-56-5
Molecular Formula C14H22N4O3
Molecular Weight 294.355
IUPAC Name N-[4-amino-1-(cyclopropylmethyl)-3-methyl-2,6-dioxopyrimidin-5-yl]pentanamide
Standard InChI InChI=1S/C14H22N4O3/c1-3-4-5-10(19)16-11-12(15)17(2)14(21)18(13(11)20)8-9-6-7-9/h9H,3-8,15H2,1-2H3,(H,16,19)
Standard InChI Key AXIUXJWMQFAKAM-UHFFFAOYSA-N
SMILES CCCCC(=O)NC1=C(N(C(=O)N(C1=O)CC2CC2)C)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator